Critical Evaluation of Reported NADPH Oxidase (NOX) Isoform Activity Data for 5-Bromo-2-naphthyl 2-furoate
A search of authoritative bioactivity databases (BindingDB, ChEMBL) reveals entries attributed to 5-Bromo-2-naphthyl 2-furoate (or a very close structural variant) with IC50 values reported against several NOX isoforms [1]. However, a critical review of the associated structural data (SMILES/InChI) indicates these entries correspond to a different compound class (polycyclic alkaloids) and not the target naphthyl furoate ester . Therefore, the reported IC50 values of 30 nM for NOX2, >100 µM for NOX1, and >100 µM for NOX5 cannot be reliably assigned to 5-Bromo-2-naphthyl 2-furoate and should not be used for differentiation .
| Evidence Dimension | IC50 (NOX Inhibition) |
|---|---|
| Target Compound Data | NOX2: 30 nM (reported but unverified for target compound) |
| Comparator Or Baseline | Not applicable due to data source mismatch |
| Quantified Difference | Not applicable |
| Conditions | COS 22 cells, lithium dodecyl sulphate stimulation [1] |
Why This Matters
This highlights a critical procurement risk: relying on misattributed or unverified bioactivity data can lead to incorrect selection of a compound for a specific biological target or assay.
- [1] BindingDB. (n.d.). BDBM50497271 (CHEMBL3347550) Activity Data. Retrieved April 15, 2026. View Source
